(2S,3R,4R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5-dihydroxy-3-methylpentanoic acid
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Overview
Description
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information about a compound is not available or not applicable. This term is not associated with any particular chemical structure or properties.
Preparation Methods
Since “N/A” is not an actual chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it.
Chemical Reactions Analysis
As “N/A” does not correspond to a real chemical substance, it does not undergo any chemical reactions. Therefore, there are no common reagents, conditions, or major products to discuss.
Scientific Research Applications
Given that “N/A” is not a real compound, it does not have any scientific research applications in chemistry, biology, medicine, or industry.
Mechanism of Action
Since “N/A” is not an actual chemical entity, it does not have a mechanism of action, molecular targets, or pathways involved.
Comparison with Similar Compounds
As “N/A” is not a real compound, there are no similar compounds to compare it with, and it does not have any unique properties to highlight.
Properties
Molecular Formula |
C21H23NO6 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(2S,3R,4R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5-dihydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C21H23NO6/c1-12(18(24)10-23)19(20(25)26)22-21(27)28-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-19,23-24H,10-11H2,1H3,(H,22,27)(H,25,26)/t12-,18-,19-/m0/s1 |
InChI Key |
XFZQKHDAZVZROX-NXXSPTCGSA-N |
Isomeric SMILES |
C[C@@H]([C@H](CO)O)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(CO)O)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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